![molecular formula C21H30N2O4S2 B126944 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane CAS No. 155622-18-7](/img/structure/B126944.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane, commonly known as amantadine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and is primarily used as an antiviral drug for the treatment of influenza A virus. However, recent studies have revealed that amantadine has numerous other applications in scientific research.
Mécanisme D'action
The exact mechanism of action of amantadine is not fully understood, but it is believed to involve the inhibition of the M2 ion channel of the influenza A virus. This prevents the virus from replicating and spreading within the host. Additionally, amantadine has been shown to block NMDA receptors in the brain, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Amantadine has several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to its potential as a treatment for Parkinson's disease. It also has anticholinergic effects, which may contribute to its anticonvulsant properties. Additionally, amantadine has been shown to increase the release of norepinephrine and serotonin, which may contribute to its potential as an antidepressant and anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using amantadine in lab experiments is its well-established safety profile. It has been used clinically for decades and is generally well-tolerated. Additionally, amantadine is readily available and relatively inexpensive. However, one limitation is its narrow therapeutic window, which may make it difficult to achieve therapeutic concentrations in vitro.
Orientations Futures
There are numerous potential future directions for research on amantadine. One area of interest is its potential as a treatment for neurodegenerative diseases other than Parkinson's disease, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of amantadine and its potential as an antidepressant and anxiolytic. Finally, there is potential for the development of new derivatives of amantadine with improved efficacy and safety profiles.
Méthodes De Synthèse
Amantadine can be synthesized via several methods, including the catalytic hydrogenation of 1-aminoadamantane-3,5-dimethylketone, the reaction of 1-adamantanecarboxylic acid with hydroxylamine, and the reaction of 1-adamantanamine with chloroacetonitrile. The most commonly used method involves the reaction of 1-adamantanamine with 2-bromo-4,5-dimethylphenol, followed by the addition of sodium sulfite and formaldehyde to form the final product.
Applications De Recherche Scientifique
Amantadine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential therapeutic agent for Parkinson's disease. Additionally, amantadine has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. It has also been studied for its potential as an antidepressant and anxiolytic.
Propriétés
Numéro CAS |
155622-18-7 |
|---|---|
Nom du produit |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
Formule moléculaire |
C21H30N2O4S2 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
InChI |
InChI=1S/C21H30N2O4S2/c1-13-3-17(18(24)4-14(13)2)21-8-15-5-16(9-21)7-20(6-15,11-21)12-23-19(22)10-28-29(25,26)27/h3-4,15-16,24H,5-12H2,1-2H3,(H2,22,23)(H,25,26,27) |
Clé InChI |
NJJZPQUQPLSVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
SMILES canonique |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
Synonymes |
Thiosulfuric acid, S-(2-(((3-(4,5-dimethyl-2-hydroxyphenyl)tricyclo(3. 3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
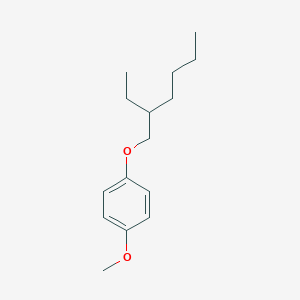
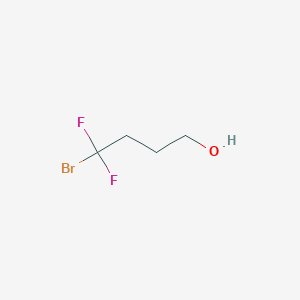
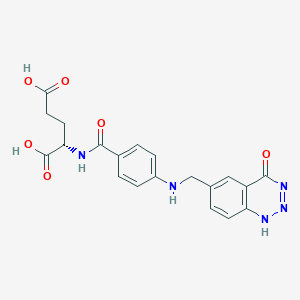
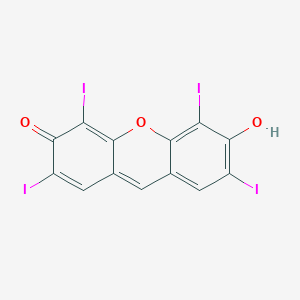
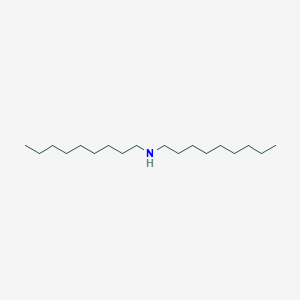
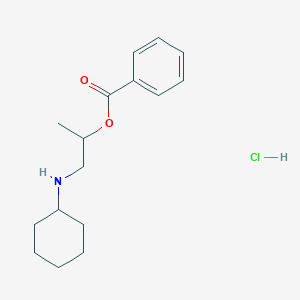
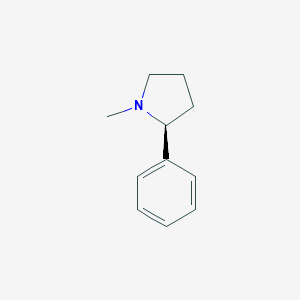
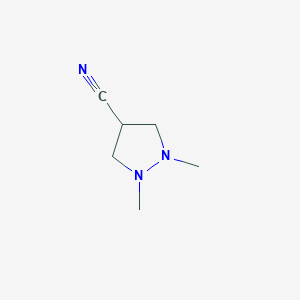
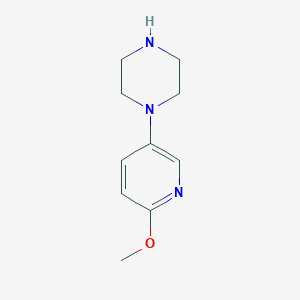


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
